molecular formula C9H10O4 B6242312 methyl 3,4-dihydroxy-5-methylbenzoate CAS No. 32263-15-3

methyl 3,4-dihydroxy-5-methylbenzoate

Cat. No.: B6242312
CAS No.: 32263-15-3
M. Wt: 182.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-dihydroxy-5-methylbenzoate: is an organic compound with the molecular formula C9H10O5 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and one methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4-dihydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dihydroxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dihydroxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 3,4-dihydroxy-5-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydroxy-5-methylbenzoate involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It interacts with molecular targets such as reactive oxygen species and modulates signaling pathways involved in cellular protection and apoptosis .

Comparison with Similar Compounds

    Methyl 3,4-dihydroxybenzoate: Similar in structure but lacks the additional methyl group.

    Methyl 3,4-dihydroxy-5-methoxybenzoate: Contains a methoxy group instead of a methyl group.

Uniqueness: Methyl 3,4-dihydroxy-5-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups contributes to its antioxidant activity and potential therapeutic applications.

Properties

CAS No.

32263-15-3

Molecular Formula

C9H10O4

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.